4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including sulfamoyl and methoxyethyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves several steps, including the formation of the benzamide core and the introduction of the various functional groups. The synthetic route typically includes:
Formation of the Benzamide Core: This step involves the reaction of a benzoyl chloride derivative with an amine to form the benzamide structure.
Introduction of Sulfamoyl Groups: Sulfamoyl groups are introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Addition of Benzyl and Ethyl Groups: Benzyl and ethyl groups are added via alkylation reactions using benzyl chloride and ethyl iodide, respectively.
Formation of the Benzothiazole Ring: The benzothiazole ring is formed through a cyclization reaction involving a thiourea derivative and a halogenated benzene compound.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxyethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfamoyl groups, converting them to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium methoxide.
Cyclization: The benzothiazole ring can undergo further cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and the functional groups involved .
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity through competitive or non-competitive inhibition. The sulfamoyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be compared with similar compounds such as:
4-[benzyl(ethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid: This compound shares the benzyl and sulfamoyl groups but differs in the core structure, featuring a pyrrole ring instead of a benzamide core.
N-(2-methoxyethyl)-4-(methylsulfamoyl)benzamide: This compound has a similar benzamide core and methoxyethyl group but lacks the benzothiazole ring and additional sulfamoyl group.
The uniqueness of this compound lies in its combination of functional groups and the presence of the benzothiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6S3/c1-3-29(18-19-7-5-4-6-8-19)39(34,35)21-11-9-20(10-12-21)25(31)28-26-30(15-16-36-2)23-14-13-22(38(27,32)33)17-24(23)37-26/h4-14,17H,3,15-16,18H2,1-2H3,(H2,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFPUQZWEYIXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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